REACTION_CXSMILES
|
[CH3:1][CH:2]([CH3:6])[CH2:3][C:4]#[CH:5].[Li][CH2:8][CH2:9][CH2:10]C.ICCC>C1COCC1>[CH3:1][CH:2]([CH2:3][C:4]#[C:5][CH2:8][CH2:9][CH3:10])[CH3:6]
|
Name
|
|
Quantity
|
0.588 mL
|
Type
|
reactant
|
Smiles
|
CC(CC#C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
hexanes
|
Quantity
|
2.2 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.488 mL
|
Type
|
reactant
|
Smiles
|
ICCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
After stirring 15 minutes at −78° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred at rt for 3 days
|
Duration
|
3 d
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched with water (50 mL)
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was transferred to a separatory funnel
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with ether (75 mL)
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
CC(C)CC#CCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 4.47 mmol | |
AMOUNT: MASS | 555 mg | |
YIELD: PERCENTYIELD | 89% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |